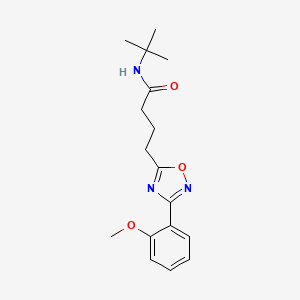
N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA and is a competitive inhibitor of excitatory amino acid transporters (EAATs).
作用機序
TBOA is a competitive inhibitor of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which are responsible for the uptake of glutamate from the synapse. N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide are located on the surface of astrocytes, which are non-neuronal cells in the brain. Inhibition of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide by TBOA leads to an increase in extracellular glutamate levels in the synapse, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
TBOA has been shown to have both biochemical and physiological effects on neuronal function. The increase in extracellular glutamate levels caused by TBOA can lead to an increase in excitatory neurotransmission, which can enhance learning and memory. However, excessive glutamate release can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to have anti-convulsant effects, which may have potential applications in the treatment of epilepsy.
実験室実験の利点と制限
One of the major advantages of TBOA is its specificity for N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which allows for the selective inhibition of glutamate transporters. This specificity makes TBOA a useful tool for studying the role of glutamate in various neurological disorders. However, TBOA has some limitations in lab experiments, including its short half-life and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of TBOA. One area of research is the development of more potent and selective inhibitors of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which may have potential applications in the treatment of neurological disorders. Another area of research is the study of the role of glutamate in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of TBOA in combination with other drugs may have potential synergistic effects on neuronal function.
合成法
The synthesis of TBOA involves the reaction of tert-butyl 4-(3-bromo-1,2,4-oxadiazol-5-yl)butanoate with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain TBOA as a white solid.
科学的研究の応用
TBOA has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of TBOA is in the study of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning and memory. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels in the brain. This effect has been used to study the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-tert-butyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)19-14(21)10-7-11-15-18-16(20-23-15)12-8-5-6-9-13(12)22-4/h5-6,8-9H,7,10-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZAAGSDPUGDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


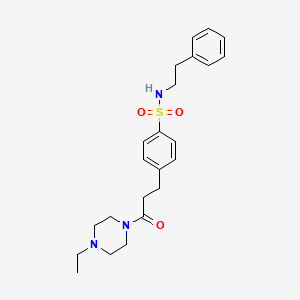

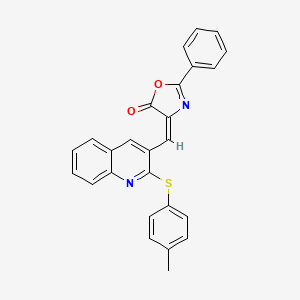
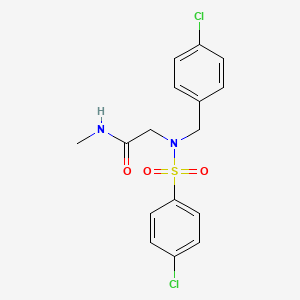
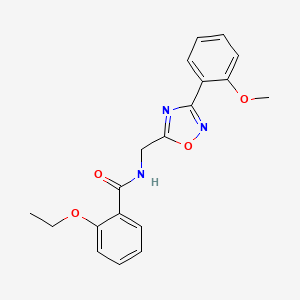
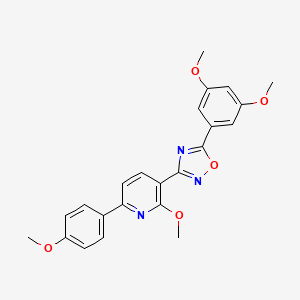
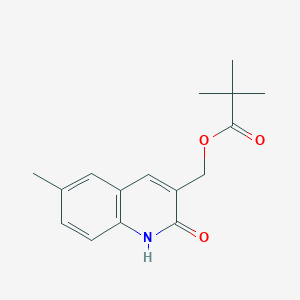
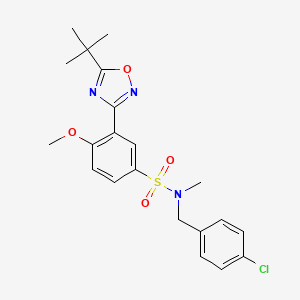


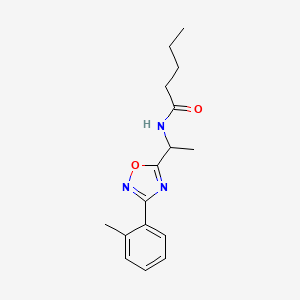

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)